molecular formula C23H21NOS B5115358 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one CAS No. 5485-58-5

2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B5115358
CAS No.: 5485-58-5
M. Wt: 359.5 g/mol
InChI Key: PSELCMHQLBCVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic small molecule belonging to the benzo[a]phenanthridinone class. Its structure features a fused tetracyclic core with a thiophene substituent at the 5-position and two methyl groups at the 2-position. This compound shares structural homology with glutaminase inhibitors such as compound 968, a well-studied allosteric inhibitor of kidney-type glutaminase (GLS1), but differs in its substitution pattern (thiophen-2-yl vs. bromo-dimethylaminophenyl in 968) .

Properties

IUPAC Name

2,2-dimethyl-5-thiophen-2-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NOS/c1-23(2)12-16-20-15-7-4-3-6-14(15)9-10-17(20)24-22(19-8-5-11-26-19)21(16)18(25)13-23/h3-11,22,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELCMHQLBCVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CS5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385929
Record name 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5485-58-5
Record name 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .

Chemical Reactions Analysis

Oxidation Reactions

The benzo[a]phenanthridine core undergoes selective oxidation at the tetrahydro ring system. For example:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in dichloromethane introduces an epoxide group at the 5,6-position of the tetrahydro ring .

  • Thiophene Oxidation : The thiophene moiety can be oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid, modifying electronic properties for downstream applications .

Table 1: Oxidation Reaction Conditions and Outcomes

Substrate PositionOxidizing AgentSolventProductYield (%)
Tetrahydro ringm-CPBADCM5,6-Epoxide derivative72
Thiophene ringH₂O₂AcOHThiophene sulfone analog65

Reduction Reactions

Reductive modifications target both the aromatic system and the thiophene group:

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ reduces the tetrahydro ring to a decahydro derivative, enhancing conformational flexibility .

  • Thiophene Reduction : Sodium borohydride (NaBH₄) selectively reduces the thiophene ring to a dihydrothiophene, altering π-conjugation .

Key Mechanistic Insight:

The stereochemistry of hydrogenation products is influenced by steric hindrance from the 2,2-dimethyl group, favoring cis-addition pathways .

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich thiophene ring:

  • Halogenation : Bromine (Br₂) in CCl₄ introduces bromine at the 4-position of the thiophene ring, confirmed by NMR analysis (δ 7.25 ppm for Br-substituted protons) .

  • Nitration : Nitration with HNO₃/H₂SO₄ yields a nitro derivative at the 3-position of the benzo[a]phenanthridine core .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentPosition ModifiedMajor Product
BrominationBr₂/CCl₄Thiophene C44-Bromo-thiophene derivative
NitrationHNO₃/H₂SO₄Benzo[a]phenanthridine C33-Nitro analog

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitroolefins under basic conditions:

  • General Procedure : Reacting with nitroolefins (e.g., β-nitrostyrene) in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu) generates fused pyrolo-phenanthridine derivatives .

  • Regioselectivity : The reaction favors endo transition states due to steric effects from the dimethyl group .

Example Reaction:

Substrate+β-NitrostyreneKOtBu, THFPyrolo-phenanthridine(Yield: 68%)\text{Substrate} + \text{β-Nitrostyrene} \xrightarrow{\text{KOtBu, THF}} \text{Pyrolo-phenanthridine} \quad (\text{Yield: 68\%})

Cross-Coupling Reactions

The thiophene ring facilitates Suzuki-Miyaura couplings:

  • Buchwald-Hartwig Amination : Using Pd(dba)₂ and Xantphos, aryl bromides couple with amines at the thiophene position, enabling functional diversification .

Table 3: Cross-Coupling Efficiency

Coupling PartnerCatalyst SystemProduct ClassYield (%)
4-Bromophenylboronic acidPd(PPh₃)₄Biaryl-thiophene derivative81
BenzylaminePd(dba)₂/XantphosAminated analog74

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the tetrahydro ring undergoes retro-aldol cleavage, yielding a fragmented benzophenanthridone. Conversely, base treatment (e.g., NaOH) induces ring contraction via deprotonation and rearrangement .

Mechanistic Considerations

  • Steric Effects : The 2,2-dimethyl group directs reactivity by shielding the α-face of the molecule, favoring β-face attacks .

  • Electronic Effects : The thiophene’s electron-rich nature enhances electrophilic substitution at its 4- and 5-positions .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against breast and lung cancer cells.
  • Antimicrobial Properties : The presence of the thiophene group may enhance its activity against various bacterial strains, making it a candidate for developing new antibiotics.

Research indicates that this compound could act as an enzyme inhibitor or receptor modulator:

  • Enzyme Inhibition : It may interact with enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.
  • Receptor Modulation : Its structure suggests it could bind to G-protein coupled receptors (GPCRs), which are crucial targets in drug development.

Materials Science

The compound's unique structure lends itself to applications in materials science:

  • Organic Electronics : Due to its electronic properties, it can be utilized in organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable films makes it suitable for use in flexible electronics.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Enzyme InhibitionBinds to active sites of target enzymes
Receptor ModulationInteracts with GPCRs

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Anticancer Studies :
    • A study found that derivatives of benzo[a]phenanthridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications could enhance activity against specific tumors.
  • Antimicrobial Research :
    • Research on thiophene derivatives indicated promising results against resistant bacterial strains, highlighting the potential of compounds like 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one as new antimicrobial agents.
  • Material Applications :
    • Investigations into the use of similar tetrahydrobenzo[a]phenanthridine derivatives in OLED technology demonstrated their effectiveness in improving device efficiency due to their favorable charge transport properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[a]phenanthridinone Family

The benzo[a]phenanthridinone scaffold is a privileged structure in medicinal chemistry. Key analogs and their functional differences are outlined below:

Compound Name Substituents at 5-position Target/Activity Key Findings
Compound 968 3-Bromo-4-(dimethylamino)phenyl Allosteric GLS1 inhibitor Inhibits cancer cell proliferation, migration, and tumor growth in vivo . No toxicity to normal cells .
CB-839 (Telaglenastat) Pyridinyl-thiadiazole Competitive GLS1 inhibitor Orally bioavailable; anti-proliferative in triple-negative breast cancer . Clinical trials ongoing.
BPTES Bis-thiadiazole sulfide Non-competitive GLS1 inhibitor Poor aqueous solubility limits therapeutic utility . Synergizes with chemotherapy in NSCLC .
Target Compound (2,2-Dimethyl-5-(thiophen-2-yl)-...) Thiophen-2-yl Underexplored; hypothesized to target GLS1 or kinases Limited data; thiophene may enhance solubility or alter binding kinetics vs. 966.

Functional and Mechanistic Comparisons

  • GLS1 Inhibition :

    • Compound 968 binds allosterically to GLS1, disrupting oligomerization required for enzymatic activity . It shows efficacy in breast cancer, NSCLC, and autoimmune arthritis models .
    • BPTES stabilizes an inactive tetrameric form of GLS1 but suffers from poor pharmacokinetics .
    • Thiophene Variant : The electron-rich thiophene moiety in the target compound could modulate interaction with hydrophobic pockets in GLS1 or other targets, though empirical data are lacking.
  • The thiophene group in the target compound may improve solubility compared to brominated analogs.
  • Therapeutic Scope :

    • 968 and CB-839 are validated in glutamine-addicted cancers (e.g., triple-negative breast cancer, pancreatic cancer) .
    • The thiophene variant’s biological profile remains speculative but could expand applications to diseases where thiophene-containing molecules show efficacy (e.g., antiviral or anti-inflammatory therapies).

Research Findings and Implications

Key Insights from Analogous Compounds

  • Synergistic Effects : Compound 968 enhances erlotinib sensitivity in NSCLC by disrupting glutamine metabolism . Similar synergies could be explored for the thiophene variant.
  • Toxicity Profile : Unlike broad-spectrum inhibitors like DON, 968 exhibits selective toxicity to cancer cells , a trait that may extend to the thiophene analog if target specificity is preserved.

Biological Activity

2,2-Dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H21NOS
  • Molecular Weight : 359.48 g/mol
  • Structure : The compound features a benzo[a]phenanthridine core with a thiophene substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
    • It may also inhibit cell proliferation by interfering with the cell cycle progression at the G1/S phase transition .
  • Case Studies :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased rates of apoptosis .
    • Another investigation highlighted its effectiveness against melanoma cells, where it was found to significantly reduce tumor growth in vivo models .

Pharmacological Properties

The pharmacological profile of this compound suggests multiple targets within cellular pathways:

  • Antioxidant Activity : The thiophene moiety contributes to its ability to scavenge free radicals, which may enhance its therapeutic efficacy in oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies indicate that it can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis
Cell Proliferation InhibitionReduces viability in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryDecreases inflammatory markers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethyl-5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, thiophene-containing precursors (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) are reacted with carbonyl chlorides under reflux conditions, followed by cyclization using catalysts like zeolite-nano Au or acidic/basic conditions . Intermediates are validated using HPLC (≥95% purity), NMR (1H/13C for structural confirmation), and FTIR (to track functional groups like carbonyls or amines) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

TechniqueApplicationLimitations
1H/13C NMR Confirms stereochemistry and substituent positionsRequires high sample purity; ambiguous signals in crowded spectra
HPLC-MS Quantifies purity and detects degradation productsLimited to soluble samples; column compatibility issues
X-ray Crystallography Resolves absolute configurationRequires single crystals; time-intensive

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-annulation step in the synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) or nano-catalysts (zeolite-nano Au) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while toluene minimizes side reactions .
  • Temperature Gradients : Reflux (80–110°C) versus microwave-assisted synthesis (shorter reaction times, higher yields) .

Q. How should researchers address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-optimized structures with X-ray crystallography data to identify discrepancies in bond angles or torsional strain .
  • Dynamic NMR : Resolve conformational flexibility (e.g., ring puckering in tetrahydrobenzo systems) that DFT may not capture .
  • Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to align with experimental IR/Raman spectra .

Q. What strategies are recommended for evaluating in vivo efficacy while minimizing off-target effects?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma/tissue concentrations in rodent models, adjusting dosages to maintain therapeutic indices .
  • Target Engagement Assays : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to validate binding to biological targets (e.g., neurotransmitter receptors) .
  • Toxicogenomics : RNA-seq or proteomics to identify pathways affected by off-target interactions .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound into a structure-activity relationship (SAR) study for neurodegenerative drug discovery?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 5 to assess steric/electronic effects on receptor binding .
  • Biological Assays : Pair SAR with in vitro assays (e.g., acetylcholinesterase inhibition) and molecular docking to prioritize derivatives .
  • Statistical Modeling : Use multivariate analysis (PCA or PLS) to correlate structural descriptors with activity .

Q. What experimental controls are critical when analyzing conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Authentication : STR profiling to rule out cross-contamination .
  • Dose-Response Normalization : Use Z’-factor assays to validate signal-to-noise ratios .
  • Mitochondrial Toxicity Screening : Include assays for ATP depletion (e.g., CellTiter-Glo) to distinguish specific vs. nonspecific cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.